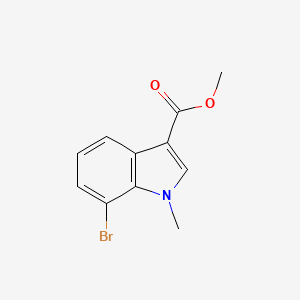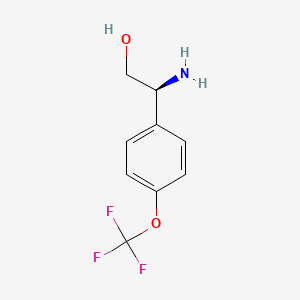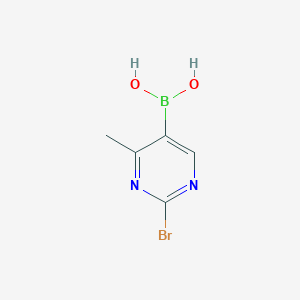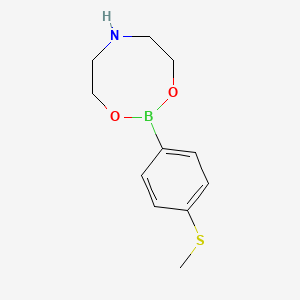![molecular formula C34H29F6NO5 B12093345 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- CAS No. 530441-39-5](/img/structure/B12093345.png)
3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-oxazolidincarboxílico, 4-[[(1R)-1-[3,5-bis(trifluorometil)fenil]etoxi]metil]-5-hidroxi-2,4-difenil-, éster fenilmetílico, (2R,4S)- es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos funcionales como oxazolidina, ácido carboxílico y éster fenilmetílico. La presencia de grupos trifluorometilo mejora aún más sus propiedades químicas, convirtiéndolo en un tema valioso para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-oxazolidincarboxílico, 4-[[(1R)-1-[3,5-bis(trifluorometil)fenil]etoxi]metil]-5-hidroxi-2,4-difenil-, éster fenilmetílico, (2R,4S)- involucra múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación del anillo de oxazolidina, seguido de la introducción de los grupos ácido carboxílico y éster fenilmetílico. Los reactivos clave utilizados en estos pasos incluyen derivados de fenil trifluorometilo, grupos etoxi metilo y varios catalizadores para facilitar las reacciones.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis a gran escala, incluidos reactores de flujo continuo y plataformas de síntesis automatizadas. Estos métodos garantizan un alto rendimiento y pureza del producto final, lo que lo hace adecuado para aplicaciones comerciales.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-oxazolidincarboxílico, 4-[[(1R)-1-[3,5-bis(trifluorometil)fenil]etoxi]metil]-5-hidroxi-2,4-difenil-, éster fenilmetílico, (2R,4S)- se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de nuevos compuestos.
Sustitución: Las reacciones de sustitución, particularmente las que involucran los grupos trifluorometilo, pueden producir una amplia gama de productos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían, y la temperatura, la presión y la elección del solvente juegan un papel crucial en la determinación del resultado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de ácido carboxílico, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a la formación de nuevos derivados de trifluorometilo.
Aplicaciones Científicas De Investigación
El ácido 3-oxazolidincarboxílico, 4-[[(1R)-1-[3,5-bis(trifluorometil)fenil]etoxi]metil]-5-hidroxi-2,4-difenil-, éster fenilmetílico, (2R,4S)- tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza en la síntesis de varias moléculas orgánicas, sirviendo como un bloque de construcción para estructuras más complejas.
Biología: Sus propiedades químicas únicas lo convierten en una herramienta valiosa para estudiar procesos e interacciones biológicas.
Medicina: Se están explorando las posibles propiedades terapéuticas del compuesto, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, contribuyendo a los avances en varios sectores industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-oxazolidincarboxílico, 4-[[(1R)-1-[3,5-bis(trifluorometil)fenil]etoxi]metil]-5-hidroxi-2,4-difenil-, éster fenilmetílico, (2R,4S)- involucra su interacción con objetivos y vías moleculares específicas. Los grupos funcionales del compuesto le permiten unirse a varias enzimas y receptores, modulando su actividad. Esta interacción puede conducir a cambios en los procesos celulares, contribuyendo a sus posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
N,N′-Bis[3,5-bis(trifluorometil)fenil]tiourea: Este compuesto comparte el motivo de fenil trifluorometilo y se utiliza ampliamente para promover transformaciones orgánicas.
Varios alcaloides diterpenoides: Estos compuestos, como la isoazitina y la dihidroajaconina, tienen estructuras complejas y una significativa actividad biológica.
Unicidad
El ácido 3-oxazolidincarboxílico, 4-[[(1R)-1-[3,5-bis(trifluorometil)fenil]etoxi]metil]-5-hidroxi-2,4-difenil-, éster fenilmetílico, (2R,4S)- destaca por su combinación única de grupos funcionales y la presencia de grupos trifluorometilo
Propiedades
Número CAS |
530441-39-5 |
|---|---|
Fórmula molecular |
C34H29F6NO5 |
Peso molecular |
645.6 g/mol |
Nombre IUPAC |
benzyl (2R,4S)-4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C34H29F6NO5/c1-22(25-17-27(33(35,36)37)19-28(18-25)34(38,39)40)45-21-32(26-15-9-4-10-16-26)30(42)46-29(24-13-7-3-8-14-24)41(32)31(43)44-20-23-11-5-2-6-12-23/h2-19,22,29-30,42H,20-21H2,1H3/t22-,29-,30?,32-/m1/s1 |
Clave InChI |
GVQJXOMRECYGJZ-PEHXVVCQSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(C(O[C@@H](N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(C(OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)
![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)
![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)








